![molecular formula C17H15N3O3 B1454128 4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid CAS No. 1170867-73-8](/img/structure/B1454128.png)
4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid
Overview
Description
“4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid” is a chemical compound with the molecular formula C17H15N3O3 . It is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H15N3O3 . The exact structure would involve the arrangement of these atoms in space and their connectivity, which is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 309.32 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Structural Characterization
- Hybrid compounds based on similar benzoic acid derivatives have been synthesized, incorporating pharmacophoric fragments of the reagents. This includes the formation of a condensed dihydropyran structure and its subsequent aromatization into a benzodihydrochromenilium salt (Ivanova, Kanevskaya, & Fedotova, 2019).
- Complexes with a similar structural framework have been used in the synthesis of antimitotic agents with antitumor activity (Temple & Rener, 1990).
- Studies have reported the rapid synthesis of related propanoic acids, indicating the versatility of these compounds in pharmaceutical synthesis (Reddy & Rao, 2006).
Potential Therapeutic Applications
- Structural studies of compounds with similar chemical structures have been conducted to understand their potential in drug development, such as in the case of a proton transfer derivative with good thermal stability (Fazil, Ravindran, Devi, & Bijili, 2012).
- Another study highlights the hydrogen bonding in similar dihydropyridin compounds, suggesting potential applications in medicinal chemistry (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Chemical Properties and Reactions
- The title compound's structural analogs have been utilized in domino reactions for synthesizing benzothieno[2,3-c]pyridines, demonstrating the reactivity and potential applications of such compounds in complex organic syntheses (Tolkunov et al., 2012).
- A similar compound, 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, has been synthesized with novel methodology, indicating the compound's utility in developing new synthetic routes (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).
Mechanism of Action
The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the individual’s physiological conditions .
The results of the compound’s action can vary widely, depending on its specific targets and the pathways it affects. For instance, some compounds might induce cell death in cancer cells, while others might inhibit inflammation or oxidative stress .
Environmental factors, such as temperature, pH, and the presence of other substances, can also influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
4-(3-oxo-4-propylpyrido[2,3-b]pyrazin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-10-20-15-13(4-3-9-18-15)19-14(16(20)21)11-5-7-12(8-6-11)17(22)23/h3-9H,2,10H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRUDBYGHPIHSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=N2)N=C(C1=O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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